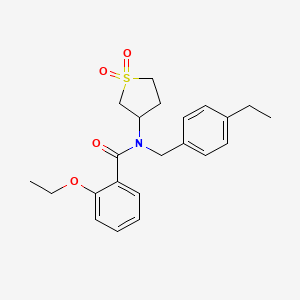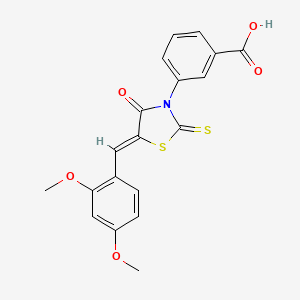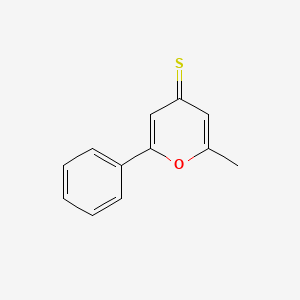![molecular formula C30H28N2O2S B12143101 (2Z)-2-[2-(hexyloxy)benzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B12143101.png)
(2Z)-2-[2-(hexyloxy)benzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2Z)-2-[2-(hexyloxy)benzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one is a complex organic molecule characterized by its unique structure, which includes an imidazo[2,1-b][1,3]thiazole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[2-(hexyloxy)benzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one typically involves a multi-step process:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step often starts with the condensation of a thioamide with an α-haloketone to form the imidazo[2,1-b][1,3]thiazole ring.
Introduction of the Benzylidene Group: The benzylidene group is introduced through a condensation reaction between the imidazo[2,1-b][1,3]thiazole derivative and 2-(hexyloxy)benzaldehyde under basic conditions.
Final Product Formation: The final step involves the cyclization and purification of the compound to achieve the desired (2Z)-isomer.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the imidazo[2,1-b][1,3]thiazole core or the benzylidene group, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzylidene oxides, while reduction could produce various reduced imidazo[2,1-b][1,3]thiazole derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, (2Z)-2-[2-(hexyloxy)benzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, the compound is being investigated for its therapeutic properties. Its potential to inhibit specific enzymes or receptors could lead to the development of new treatments for various diseases.
Industry
Industrially, this compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its electronic properties.
作用機序
The mechanism of action of (2Z)-2-[2-(hexyloxy)benzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and context.
類似化合物との比較
Similar Compounds
- (2Z)-2-[2-(methoxy)benzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one
- (2Z)-2-[2-(ethoxy)benzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one
Uniqueness
Compared to similar compounds, (2Z)-2-[2-(hexyloxy)benzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one is unique due to the presence of the hexyloxy group. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct in its applications and properties.
特性
分子式 |
C30H28N2O2S |
|---|---|
分子量 |
480.6 g/mol |
IUPAC名 |
(2Z)-2-[(2-hexoxyphenyl)methylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3-one |
InChI |
InChI=1S/C30H28N2O2S/c1-2-3-4-13-20-34-25-19-12-11-18-24(25)21-26-29(33)32-28(23-16-9-6-10-17-23)27(31-30(32)35-26)22-14-7-5-8-15-22/h5-12,14-19,21H,2-4,13,20H2,1H3/b26-21- |
InChIキー |
IWORCVGDLQNFCV-QLYXXIJNSA-N |
異性体SMILES |
CCCCCCOC1=CC=CC=C1/C=C\2/C(=O)N3C(=C(N=C3S2)C4=CC=CC=C4)C5=CC=CC=C5 |
正規SMILES |
CCCCCCOC1=CC=CC=C1C=C2C(=O)N3C(=C(N=C3S2)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-methyl-5-(3-pyridyl)(1,2,4-triazol-3-y lthio))acetamide](/img/structure/B12143032.png)
![2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxyphenyl)acet amide](/img/structure/B12143045.png)

![N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-methyl-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))acetamide](/img/structure/B12143051.png)

![3-(4-chlorophenyl)-5-[(3-methoxybenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B12143068.png)
![N-{5-ethyl-3-[(morpholin-4-yl)methyl]thiophen-2-yl}benzamide](/img/structure/B12143074.png)

![5,6-dimethyl-2-[(2-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12143085.png)

![5-Phenyl-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12143097.png)
![N-(4-chloro-2-methylphenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydroben zo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide](/img/structure/B12143103.png)
![N-[4-(benzyloxy)phenyl]-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B12143104.png)
